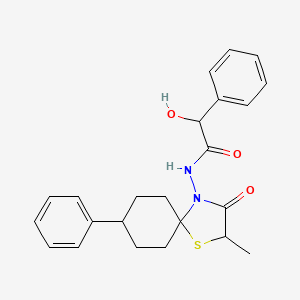

Tuberculosis inhibitor 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26N2O3S |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-hydroxy-N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenylacetamide |

InChI |

InChI=1S/C23H26N2O3S/c1-16-22(28)25(24-21(27)20(26)19-10-6-3-7-11-19)23(29-16)14-12-18(13-15-23)17-8-4-2-5-9-17/h2-11,16,18,20,26H,12-15H2,1H3,(H,24,27) |

InChI Key |

YDRKMAFJRIZGJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C2(S1)CCC(CC2)C3=CC=CC=C3)NC(=O)C(C4=CC=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Tuberculosis Inhibitor BTZ043: A Deep Dive into the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action.[1] Benzothiazinones (BTZs) are a potent class of compounds that have shown remarkable activity against both drug-susceptible and drug-resistant Mtb strains.[2][3] This technical guide focuses on the lead compound in this class, BTZ043, and provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams. BTZ043 is currently in clinical development and represents a promising candidate for future tuberculosis treatment regimens.[4][5][6]

Core Mechanism of Action: Targeting Cell Wall Synthesis

BTZ043 exerts its bactericidal effect by inhibiting a crucial enzyme in the mycobacterial cell wall synthesis pathway, namely the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][7] This enzyme is essential for the biosynthesis of arabinans, which are vital components of the arabinogalactan and lipoarabinomannan complexes in the mycobacterial cell wall.[1][7] By blocking DprE1, BTZ043 effectively halts the production of decaprenylphosphoryl-β-D-arabinose (DPA), the sole precursor for arabinan synthesis, leading to a compromised cell wall, cell lysis, and ultimately, bacterial death.[1][5][7] The high selectivity of BTZ043 for the mycobacterial DprE1 enzyme minimizes its effects on human cells, suggesting a favorable safety profile.[4][7]

The DprE1/DprE2 Pathway and BTZ043 Inhibition

The epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to DPA is a two-step process catalyzed by the enzymes DprE1 and DprE2.[1][8] DprE1, a flavin-containing enzyme, oxidizes DPR to decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX). Subsequently, DprE2 reduces DPX to DPA.[1] BTZ043 specifically targets the DprE1 enzyme.

Molecular Interaction: Covalent Adduct Formation

BTZ043 is a pro-drug that requires activation within the mycobacterium.[2] The reduced flavin cofactor of DprE1 reduces the nitro group of BTZ043 to a reactive nitroso derivative.[1][2] This activated form of BTZ043 then forms a covalent semimercaptal adduct with a critical cysteine residue (Cys394 in M. smegmatis and Cys387 in M. tuberculosis) in the active site of DprE1.[1][9][10] This covalent modification irreversibly inhibits the enzyme, explaining the potent and long-lasting activity of BTZ043.[1][5]

Quantitative Data

The potency of BTZ043 has been demonstrated in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Organism/System | Reference |

| MIC | 1 ng/mL | M. tuberculosis | [1] |

| MIC Range | 1 - 30 ng/mL | M. tuberculosis complex | [4] |

| MIC Range | 0.1 - 80 ng/mL | Fast-growing mycobacteria | [4] |

| In Vivo Efficacy | Superior to Isoniazid | Mouse models | [4] |

Table 1: In Vitro and In Vivo Efficacy of BTZ043

| Parameter | Value | Species | Duration | Reference |

| NOAEL | 170 mg/kg | Rat | 28 days | [4] |

| NOAEL | 360 mg/kg | Minipig | Not specified | [4] |

| CYP450 Interaction | Low | In vitro assays | [4] | |

| Genotoxicity/Mutagenicity | Negative | Standard assays | [4] |

Table 2: Preclinical Toxicology Data for BTZ043

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method to determine the MIC of BTZ043 against M. tuberculosis is the microplate alamarBlue assay (MABA).

Workflow:

Detailed Methodology:

-

Drug Preparation: A stock solution of BTZ043 is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is adjusted to a standardized turbidity, and then further diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/well.

-

Inoculation and Incubation: The prepared inoculum is added to each well of the microplate containing the drug dilutions. The plate is sealed and incubated at 37°C for a defined period (typically 5-7 days).

-

Addition of alamarBlue: After the initial incubation, a solution of alamarBlue reagent is added to each well. The plate is then re-incubated for 16-24 hours.

-

Result Interpretation: The fluorescence or absorbance is measured using a plate reader. A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of BTZ043 that prevents this color change.

In Vivo Efficacy in a Mouse Model

The efficacy of BTZ043 is often evaluated in a murine model of chronic tuberculosis.

Workflow:

Detailed Methodology:

-

Infection: BALB/c mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.

-

Treatment: After a period to allow for the establishment of a chronic infection, mice are treated with BTZ043, typically administered by oral gavage, once daily for a specified number of weeks. A control group receives the vehicle alone, and another group may receive a standard-of-care drug like isoniazid for comparison.

-

Bacterial Load Determination: At different time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar supplemented with OADC.

-

CFU Counting: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial burden in the organs. A significant reduction in CFU in the BTZ043-treated group compared to the control group indicates in vivo efficacy.

Conclusion

BTZ043 represents a significant advancement in the fight against tuberculosis. Its novel mechanism of action, involving the irreversible covalent inhibition of the essential enzyme DprE1, makes it a highly potent and promising drug candidate. The extensive preclinical data, including its impressive in vitro and in vivo activity and favorable toxicology profile, have supported its progression into clinical trials. Further investigation into combination therapies and the outcomes of ongoing clinical studies will be crucial in determining the future role of BTZ043 in the treatment of tuberculosis. The synergistic effects observed with other antitubercular drugs, such as bedaquiline and rifampicin, highlight its potential as a cornerstone of future, more effective treatment regimens.[3][4][11]

References

- 1. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. In Vitro Combination Studies of Benzothiazinone Lead Compound BTZ043 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BTZ-043 | Working Group for New TB Drugs [newtbdrugs.org]

- 5. First-in-human study of the benzothiazinone and DprE1 inhibitor BTZ-043, a novel drug candidate for the treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New drug substance BTZ-043 for tuberculosis | German Center for Infection Research [dzif.de]

- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcsb.org [rcsb.org]

- 11. journals.asm.org [journals.asm.org]

The Emergence of Mandelic Acid-Based Spirothiazolidinones as Novel Anti-Tuberculosis Agents: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the anti-tuberculosis (TB) activity of a novel class of compounds: mandelic acid-based spirothiazolidinones. موج This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against Mycobacterium tuberculosis (Mtb). It consolidates the current, albeit limited, publicly available data on their biological activity, outlines relevant experimental methodologies, and visualizes the key processes from synthesis to potential mechanism of action.

Executive Summary

The escalating threat of multidrug-resistant tuberculosis necessitates the exploration of new chemical scaffolds with novel mechanisms of action. Recent research has highlighted the potential of spirothiazolidinone derivatives. A study by Trawally et al. synthesized a series of novel spirothiazolidinones incorporating a mandelic acid moiety and evaluated their efficacy against the virulent H37Rv strain of Mycobacterium tuberculosis. One compound, in particular, demonstrated significant inhibitory activity.[1][2][3] In silico studies further suggest that these compounds may exert their anti-tubercular effect by interacting with multiple essential mycobacterial enzymes.[1][2][3] This guide will detail these findings, providing a foundational resource for further investigation into this promising compound class.

Quantitative Anti-TB Activity

The primary research in this specific area has identified a lead compound with significant activity against M. tuberculosis H37Rv. The available quantitative data is summarized below. It is important to note that comprehensive data for the entire series of synthesized compounds is not yet publicly available.

| Compound ID | Structure | Assay Target | Measurement | Value | Reference Drug | Ref. Drug Value | Source |

| Compound 16 | Mandelic acid-based spirothiazolidinone | M. tuberculosis H37Rv | % Inhibition | 98% | Rifampicin (MIC) | 0.125 µg/mL | [1][2][3] |

| Concentration | < 6.25 µg/mL |

Table 1: Summary of Anti-TB Activity for the Lead Mandelic Acid-Based Spirothiazolidinone.

Experimental Protocols

Detailed experimental protocols from the primary study by Trawally et al. are not fully available in the public domain. Therefore, this section provides representative methodologies for the key experiments based on established and widely used protocols in tuberculosis research.

Representative Synthesis of Mandelic Acid-Based Spirothiazolidinones

The synthesis of spirothiazolidinones typically involves a multi-step process, culminating in the cyclization of an imine intermediate with a thiol-containing compound. A generalizable synthetic pathway is outlined below.

Step 1: Synthesis of Mandelic Acid Hydrazide Mandelic acid is esterified, typically with methanol in the presence of an acid catalyst (e.g., H₂SO₄), to yield methyl mandelate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce mandelic acid hydrazide.

Step 2: Formation of Hydrazone Intermediate The mandelic acid hydrazide is condensed with a ketone (e.g., a substituted isatin) in a solvent such as ethanol with a catalytic amount of acetic acid. The mixture is refluxed for several hours to form the corresponding hydrazone (a Schiff base).

Step 3: Cyclization to Spirothiazolidinone The hydrazone intermediate is dissolved in a solvent like toluene or benzene. Thioglycolic acid is added to the mixture, often with a dehydrating agent or under conditions that facilitate the removal of water (e.g., a Dean-Stark apparatus). The reaction is refluxed for an extended period to yield the final mandelic acid-based spirothiazolidinone product. The product is then purified using techniques such as recrystallization or column chromatography.

In Vitro Anti-TB Activity Screening: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a standard high-throughput method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[4][5][6]

1. Preparation of Reagents and Media:

-

Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 is commonly used.

-

Inoculum: M. tuberculosis H37Rv is grown to mid-log phase, and the culture is adjusted to a McFarland standard of 1.0, then diluted (typically 1:50) in 7H9 broth.

-

Compound Plates: Test compounds are serially diluted in a 96-well microplate using DMSO as a solvent, followed by the addition of the growth medium. Final DMSO concentration should be non-toxic to the bacteria (typically ≤1%).

-

Alamar Blue Reagent: A sterile solution of Alamar Blue (resazurin) is prepared.

2. Assay Procedure:

-

100 µL of the diluted Mtb inoculum is added to each well of the compound plate, including positive (bacteria, no drug) and negative (medium only) controls.

-

The plate is sealed and incubated at 37°C for 5-7 days.

-

After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 are added to each well.

-

The plate is re-incubated for 24-48 hours.

3. Data Interpretation:

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

In Silico Analysis: Reverse Docking and Molecular Dynamics

In silico methods are crucial for predicting potential drug targets and understanding compound-protein interactions.[7][8][9]

1. Target Selection:

-

A panel of potential protein targets from M. tuberculosis is selected. These are typically enzymes essential for bacterial survival. For the mandelic acid-based spirothiazolidinones, putative targets include HadAB, Pks13, DprE1, FadD32, and InhA.[1][3]

2. Reverse Docking:

-

The 3D structure of the ligand (the spirothiazolidinone compound) is prepared (energy minimized).

-

The 3D structures of the target proteins are obtained from a repository like the Protein Data Bank (PDB).

-

Molecular docking simulations are performed using software such as AutoDock Vina or GOLD. The ligand is docked into the active site of each selected protein target.

-

The results are scored based on binding affinity (e.g., kcal/mol). Targets with the most favorable binding energies are identified as potential candidates for the compound's mechanism of action.

3. Molecular Dynamics (MD) Simulation:

-

The most promising ligand-protein complexes identified from docking are selected for MD simulations using software like GROMACS or AMBER.[8]

-

The complex is placed in a simulated physiological environment (a box of water molecules with ions).

-

The system undergoes energy minimization and equilibration.

-

A production simulation is run for a significant duration (e.g., 100 nanoseconds) to observe the dynamic behavior of the complex.

-

The stability of the interaction is analyzed by calculating metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). Stable and persistent interactions throughout the simulation strengthen the hypothesis that the protein is a viable target.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in the research and hypothesized mechanism of action of mandelic acid-based spirothiazolidinones.

Caption: Synthetic workflow for mandelic acid-based spirothiazolidinones.

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Proposed mechanism of action via inhibition of multiple targets.

Conclusion and Future Directions

The initial findings on mandelic acid-based spirothiazolidinones present a compelling case for their further development as anti-tuberculosis agents. The high inhibitory activity of the lead compound against M. tuberculosis H37Rv is promising. The in silico predictions of multiple potential targets suggest a complex mechanism of action that could be advantageous in overcoming resistance.

However, significant research gaps remain. A comprehensive structure-activity relationship (SAR) study is required, which will necessitate the synthesis and testing of a broader library of analogues. The precise molecular targets must be validated through biochemical and genetic studies. Furthermore, evaluation of the lead compounds for cytotoxicity, metabolic stability, and in vivo efficacy in animal models of tuberculosis will be critical next steps. This technical guide serves as a call to action for the research community to build upon these initial discoveries and explore the full potential of this novel chemical scaffold.

References

- 1. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Docking Suggests the Targets of Anti-Mycobacterial Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Optimization of Spiro-Isatin-Thiazolidinone Hybrids with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 8. Data on molecular docking and molecular dynamics targeting Mycobacterium tuberculosis shikimic acid kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pursuit of New Weapons Against an Ancient Foe: A Technical Guide to Tuberculosis Inhibitor Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel anti-TB agents with new mechanisms of action is paramount. This guide provides an in-depth overview of the core strategies and experimental protocols employed in the identification and validation of molecular targets for novel tuberculosis inhibitors.

The Landscape of Anti-Tuberculosis Drug Targets

The Mtb cell wall, a complex and unique structure, is a primary focus for drug development. Key pathways and enzymes involved in its biosynthesis are well-established targets for both existing and novel inhibitors. Additionally, processes essential for mycobacterial survival and replication, such as DNA synthesis, protein synthesis, and energy metabolism, provide fertile ground for therapeutic intervention.

Current and emerging targets for anti-TB drugs include:

-

Cell Wall Synthesis:

-

Mycolic Acid Biosynthesis: Inhibitors targeting enzymes like InhA and KasA disrupt the production of these crucial lipids.[1][2]

-

Arabinogalactan Synthesis: Enzymes such as DprE1 are critical for the formation of this key cell wall component.[3][4]

-

Peptidoglycan Synthesis: Penicillin-Binding Proteins (PBPs) involved in cross-linking the peptidoglycan layer are targeted by β-lactams.[5]

-

Mycolic Acid Transport: The MmpL3 transporter is essential for exporting mycolic acids to the outer membrane.[3]

-

-

Nucleic Acid Synthesis: DNA gyrase and RNA polymerase are validated targets for fluoroquinolones and rifamycins, respectively.[6][7][8]

-

Protein Synthesis: The 30S ribosomal subunit is the target of aminoglycosides like streptomycin.[9]

-

Energy Metabolism: ATP synthase is the target of the newer anti-TB drug bedaquiline.[2][9]

Identifying the Molecular Target of Novel Inhibitors

The journey from a hit compound identified in a phenotypic screen to a validated drug candidate hinges on the crucial step of target identification. Several powerful methodologies are employed to elucidate the mechanism of action of novel anti-TB agents.

Forward Chemical Genetics: Resistance Generation and Whole-Genome Sequencing

A cornerstone of TB drug discovery is the generation of spontaneous resistant mutants. By exposing Mtb to a new inhibitor, resistant colonies can be selected and their genomes sequenced. The identification of mutations consistently found in resistant strains points directly to the drug's target or a closely related pathway. This approach has been instrumental in identifying the targets of several novel inhibitors, including MmpL3 and DprE1.[3]

Experimental Workflow: Target Identification via Resistance Generation

Caption: Workflow for identifying a drug target using resistance generation and whole-genome sequencing.

Chemogenomic and Biophysical Approaches

In silico methods, such as ligand-based and structure-based chemogenomic approaches, can predict potential targets for a given compound by comparing it to molecules with known targets.[1] These predictions can then be followed up with biophysical and biochemical validation.

Affinity-Based Methods

Techniques like affinity chromatography or activity-based protein profiling (ABPP) can physically isolate the protein target from the Mtb proteome. In ABPP, a reactive probe based on the inhibitor is used to covalently label its target, which can then be identified by mass spectrometry.[10]

Validating the Identified Target

Once a putative target is identified, it must be validated to confirm that its inhibition is indeed responsible for the bactericidal or bacteriostatic activity of the compound.

Genetic Validation

Overexpression of the candidate target gene in Mtb should lead to an increase in the minimum inhibitory concentration (MIC) of the compound, as more inhibitor is required to saturate the higher concentration of the target protein. Conversely, a conditional knockdown of the target gene should mimic the phenotypic effect of the inhibitor.

Biochemical and Biophysical Validation

-

Enzymatic Assays: If the target is an enzyme, the inhibitor's effect on its activity can be directly measured in vitro. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50).

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) can be used to confirm direct physical binding between the inhibitor and the target protein and to quantify the binding affinity (e.g., dissociation constant, Kd).[11][12]

-

Structural Biology: X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information on the inhibitor bound to its target, revealing the precise molecular interactions and confirming the binding site.[1]

Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

Caption: Inhibition of the mycolic acid biosynthesis pathway by various anti-TB agents.

Quantitative Data Summary

The following tables summarize key quantitative data for several well-characterized anti-tuberculosis agents and their targets.

Table 1: Inhibitory Activity of Selected Anti-TB Agents

| Inhibitor | Target | Mtb MIC (µM) | Target IC50 (µM) |

| Isoniazid | InhA | ~0.2 - 1.0 | - (prodrug) |

| Ethionamide | InhA | ~1.5 - 6.0 | - (prodrug) |

| Rifampicin | RNA Polymerase | ~0.1 - 0.5 | ~0.02 |

| Moxifloxacin | DNA Gyrase | ~0.25 - 1.0 | ~1.5 (supercoiling) |

| Bedaquiline | ATP Synthase | ~0.03 - 0.12 | ~0.01 |

| PBTZ169 | DprE1 | ~0.002 | ~0.0004 |

| SQ109 | MmpL3 | ~0.8 - 1.6 | - |

Note: MIC and IC50 values can vary depending on the specific Mtb strain and assay conditions.

Table 2: Protein Binding of First-Line Anti-TB Drugs

| Drug | Median Protein Binding (%) | Range (%) |

| Rifampin | 88 | 72 - 91 |

| Isoniazid | 14 | 0 - 34 |

| Pyrazinamide | 1 | - |

| Ethambutol | 12 | - |

Data from a study using an ultrafiltration technique on patient samples.[13]

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

-

Compound Preparation: Prepare a serial two-fold dilution of the test inhibitor in a 96-well microplate.

-

Inoculation: Adjust the Mtb culture to a standardized turbidity and inoculate the wells to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Growth can be assessed visually or by using a growth indicator like resazurin.

Protocol: Whole-Genome Sequencing of Resistant Mutants

-

Mutant Selection: Plate a high-density Mtb culture (e.g., 10^8 - 10^9 CFUs) on Middlebrook 7H10 agar plates containing the inhibitor at 5-10 times its MIC. Incubate for 3-4 weeks.

-

Isolate and Verify: Pick individual resistant colonies, re-streak on inhibitor-containing plates to confirm resistance, and grow in liquid culture.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and the wild-type parent strain.

-

Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.

-

Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the Mtb reference genome. Use variant calling software to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant isolates but not in the wild-type parent.

Protocol: In Vitro DprE1 Enzymatic Assay

-

Protein Expression and Purification: Express and purify recombinant Mtb DprE1 enzyme.

-

Assay Reaction: The assay measures the oxidation of farnesyl-phosphoryl-β-D-ribofuranose (FPR) to farnesyl-phosphoryl-β-D-arabinofuranose (FPA) coupled to the reduction of a menaquinone analogue, which can be monitored spectrophotometrically.

-

Inhibitor Testing: Pre-incubate the DprE1 enzyme with various concentrations of the test inhibitor.

-

Initiate Reaction: Start the reaction by adding the substrates.

-

Data Analysis: Measure the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.

Logical Relationship: Chemogenomic Target Identification

Caption: A concerted approach for identifying the target of a phenotypic hit compound.[1]

Conclusion

The identification and validation of novel drug targets are critical to overcoming the challenge of drug-resistant tuberculosis. A multi-pronged approach, combining classic genetic techniques with modern biophysical, biochemical, and in silico methods, provides a robust framework for elucidating the mechanisms of action of new inhibitors. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to the discovery and development of the next generation of anti-TB therapeutics.

References

- 1. Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets [frontiersin.org]

- 5. Structural Insights into the Penicillin-Binding Protein 4 (DacB) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How do different drug classes work in treating Tuberculosis? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. Identification of Potential Inhibitors of Mycobacterium tuberculosis Amidases: An Integrated In Silico and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Potent Inhibitors of Mycobacterium tuberculosis Growth Identified by Using in-Cell NMR-based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Binding of First-Line Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Inhibitor Binding to MmpL3: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Computational Modeling of a Representative Inhibitor ("Inhibitor 4") Binding to the Mycobacterium tuberculosis MmpL3 Transporter.

Introduction: MmpL3 as a Prime Antitubercular Target

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell envelope that is crucial for its survival and pathogenicity.[1] A key component of this envelope is mycolic acid, which is transported across the inner membrane by the Mycobacterial membrane protein Large 3 (MmpL3).[2] MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, facilitates the export of trehalose monomycolate (TMM), a precursor to mycolic acids, into the periplasm.[3][4] This process is essential for the viability of Mtb, making MmpL3 an attractive and extensively studied target for the development of novel antitubercular drugs.[5]

A significant number of structurally diverse small molecule inhibitors have been identified that target MmpL3.[6] These inhibitors are thought to act through two primary mechanisms: direct obstruction of the TMM translocation pathway or dissipation of the proton motive force (PMF) that drives the transport process.[7][8] Understanding the precise molecular interactions between these inhibitors and MmpL3 is paramount for the rational design and optimization of more potent and specific drug candidates.

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of a representative MmpL3 inhibitor, herein referred to as "Inhibitor 4" (based on the well-characterized inhibitor SQ109), to its target protein. We will detail the experimental protocols for molecular docking and molecular dynamics simulations, present quantitative data from these studies in a structured format, and provide visual workflows to elucidate the computational processes involved.

MmpL3 Structure and Function

MmpL3 is an integral membrane protein composed of twelve transmembrane helices and two large periplasmic domains.[9][10] It is believed to function as a homotrimer, although monomeric functional units have also been suggested.[9] The transport of TMM is coupled to the influx of protons, highlighting the dependence of MmpL3 on the transmembrane electrochemical gradient.[4][11] The crystal structure of MmpL3 from Mycobacterium smegmatis in complex with inhibitors such as SQ109 (PDB ID: 6AJG) has provided invaluable insights into its architecture and the binding modes of various ligands.[4][5] These structures reveal a binding pocket located within the transmembrane domain, in close proximity to key residues involved in proton translocation, such as two critical Asp-Tyr pairs.[12] Inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent disruption of cell wall biosynthesis.[2]

In Silico Modeling Workflow

The computational investigation of inhibitor binding to MmpL3 typically follows a multi-step workflow, beginning with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Detailed Experimental Protocols

Molecular Docking of Inhibitor 4

Molecular docking is employed to predict the preferred binding orientation of an inhibitor within the MmpL3 binding site.

Protocol:

-

Protein Preparation:

-

The crystal structure of M. smegmatis MmpL3 in complex with SQ109 (PDB ID: 6AJG) is used as the receptor model due to the high sequence conservation with Mtb MmpL3.[4]

-

The protein structure is prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves removing water molecules, adding hydrogens, assigning bond orders, and performing a restrained minimization using the OPLS3e force field.[13]

-

-

Ligand Preparation:

-

The 3D structure of Inhibitor 4 (SQ109) is prepared using LigPrep (Schrödinger Suite).

-

This step generates different tautomers and ionization states at a physiological pH of 7.4 and assigns accurate bond orders and charges.

-

-

Grid Generation:

-

A receptor grid is generated using the Receptor Grid Generation tool in Glide (Schrödinger Suite).

-

The grid box is centered on the co-crystallized ligand (SQ109) to define the binding site for docking.[14] The van der Waals radius scaling factor is typically set to 1.0 with a partial charge cutoff of 0.25.[14]

-

-

Docking Execution:

-

Flexible ligand docking is performed using Glide in Extra Precision (XP) mode.[15]

-

The docking results are analyzed based on the Glide XP docking score, which provides an estimate of the binding affinity.

-

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the MmpL3-Inhibitor 4 complex and to gain a more dynamic understanding of the binding interactions over time.

Protocol:

-

System Setup:

-

The best-ranked docked pose of the MmpL3-Inhibitor 4 complex is used as the starting structure.

-

The complex is embedded in a POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) membrane model using the OPM (Orientations of Proteins in Membranes) server.[13]

-

The system is solvated in an SPC water box with a 10 Å buffer distance.

-

A salt concentration of 0.15 M NaCl is added to neutralize the system.[13] The entire system is built using the OPLS3e force field in the Desmond System Builder.[13]

-

-

Equilibration:

-

The system undergoes a multi-step relaxation and equilibration protocol for membrane proteins in Desmond.[13]

-

This typically involves initial minimizations with restraints on solute heavy atoms, followed by a gradual heating of the system from 0 K to 300 K under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

-

Production MD:

-

Trajectory Analysis:

-

The resulting trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability.

-

The root-mean-square fluctuation (RMSF) is calculated for each residue to identify flexible regions of the protein.

-

-

Binding Free Energy Calculation:

-

The binding free energy of Inhibitor 4 to MmpL3 is calculated using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method.[5]

-

This calculation is typically performed on snapshots extracted from the stable portion of the MD trajectory.

-

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in silico modeling studies of Inhibitor 4 (SQ109) and other representative inhibitors binding to MmpL3.

Table 1: Molecular Docking and Binding Free Energy Data

| Inhibitor | Docking Score (Glide XP, kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Reference |

| Inhibitor 4 (SQ109) | -9.0 to -11.0 (Estimated) | -70 to -90 (Estimated) | [15],[5] |

| ZINC000000016638 | -10.51 | -85.34 ± 4.21 | [5] |

| ZINC000000003594 | -10.23 | -78.12 ± 5.67 | [5] |

| NITD-349 | Not explicitly stated | High Affinity | [16] |

| AU1235 | Not explicitly stated | High Affinity | [16] |

Note: Estimated values for Inhibitor 4 (SQ109) are based on typical scores for potent inhibitors in similar studies, as specific values can vary between individual studies and force field versions.

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Simulation Length (ns) | Average Protein RMSD (Å) | Average Ligand RMSD (Å) | Reference |

| MmpL3-Inhibitor 4 (SQ109) | 200 | ~2.0 - 3.5 | ~1.5 - 2.5 | [15],[4] |

| MmpL3-ZINC000000016638 | 100 | ~2.5 | ~1.0 | [5] |

| MmpL3-ZINC000000003594 | 100 | ~3.0 | ~2.0 | [5] |

Note: RMSD values are indicative of a stable protein-ligand complex when they converge to a plateau during the simulation.

Table 3: Experimental Validation Data for MmpL3 Inhibitors

| Inhibitor | MIC against Mtb (μM) | Binding Affinity (K_D, μM) | Reference |

| Inhibitor 4 (SQ109) | 0.1 - 0.5 | Not explicitly stated | [17],[18] |

| NITD-349 | ~0.03 | High Affinity | [16] |

| AU1235 | ~0.04 | High Affinity | [16] |

| Rimonabant | ~1.6 | Direct Target | [18] |

Mechanism of Inhibition

The in silico modeling, corroborated by structural and biochemical data, suggests that Inhibitor 4 (SQ109) and similar compounds act by binding within a hydrophobic pocket in the transmembrane domain of MmpL3.[4][12] This binding event is proposed to disrupt the proton relay network, which is essential for the transport of TMM.[10] Specifically, the inhibitors interfere with the function of two critical Asp-Tyr pairs that facilitate proton translocation.[12] By occupying this proton channel, the inhibitor locks MmpL3 in a conformation that prevents the conformational changes necessary for TMM export, effectively halting the biosynthesis of the mycolic acid layer of the cell wall.[4]

Conclusion

In silico modeling techniques, including molecular docking and molecular dynamics simulations, are indispensable tools in the study of MmpL3 inhibitors. They provide detailed atomic-level insights into the binding mechanisms, stability of protein-ligand complexes, and the key molecular interactions that drive inhibition. The protocols and data presented in this guide for a representative inhibitor, "Inhibitor 4," serve as a blueprint for the computational evaluation of novel antitubercular candidates targeting MmpL3. By integrating these computational approaches with experimental validation, researchers can accelerate the discovery and development of new, effective treatments for tuberculosis.

References

- 1. Structural modeling and characterization of the Mycobacterium tuberculosis MmpL3 C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational design of MmpL3 inhibitors for tuberculosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 11. "Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by" by Hetanshi Choksi, Justin Carbone et al. [rdw.rowan.edu]

- 12. researchgate.net [researchgate.net]

- 13. Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rdw.rowan.edu [rdw.rowan.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 18. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Mandelic Acid Derivatives for Tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early-stage research into mandelic acid derivatives as potential therapeutic agents against Mycobacterium tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB necessitates the exploration of novel chemical scaffolds, and derivatives of mandelic acid have shown promise in preliminary studies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes putative mechanisms of action to facilitate further research and development in this area.

Quantitative Data Summary

Recent research has focused on the synthesis and evaluation of various mandelic acid derivatives, particularly spirothiazolidinones, for their anti-tubercular activity. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anti-Tubercular Activity of Mandelic Acid-Based Spirothiazolidinones against M. tuberculosis H37Rv

| Compound ID | Concentration (µg/mL) | Inhibition (%) | Reference Drug (Rifampicin) MIC (µg/mL) |

| 16 | < 6.25 | 98 | 0.125[1] |

| 43 | 6.25 | 98 | 0.125[1] |

Note: The data for compounds 16 and 43 represent the highest inhibition values observed in the cited study. The MIC for these compounds was not explicitly determined but was noted to be lower than 6.25 µg/mL for compound 16.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of mandelic acid derivatives for TB.

Synthesis of Mandelic Acid-Based Spirothiazolidinones

The synthesis of the mandelic acid-based spirothiazolidinone derivatives involves a multi-step process. The following is a general protocol based on established synthetic routes for similar compounds.

Step 1: Synthesis of Mandelic Acid Hydrazide

-

To a solution of mandelic acid in an appropriate alcohol (e.g., methanol), add a stoichiometric excess of thionyl chloride dropwise at 0°C.

-

Stir the reaction mixture at room temperature for a specified period to yield the corresponding methyl mandelate.

-

To the solution of methyl mandelate, add hydrazine hydrate and reflux the mixture.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the resulting solid mandelic acid hydrazide is purified by recrystallization.

Step 2: Synthesis of Schiff Bases

-

Dissolve the mandelic acid hydrazide in a suitable solvent such as ethanol.

-

Add an equimolar amount of the desired aromatic aldehyde.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture to room temperature, and the resulting Schiff base precipitate is collected by filtration and washed.

Step 3: Cyclization to Spirothiazolidinones

-

To a solution of the Schiff base in a solvent like dimethylformamide (DMF), add thioglycolic acid.

-

Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride (ZnCl₂).

-

Heat the reaction mixture under reflux for an extended period.

-

After completion, pour the reaction mixture into crushed ice.

-

The precipitated spirothiazolidinone derivative is filtered, washed with water, and purified by recrystallization from a suitable solvent.

In Vitro Anti-Tubercular Activity Assay: Microplate Alamar Blue Assay (MABA)

The anti-tubercular activity of the synthesized compounds is determined against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.

-

Alamar Blue reagent

-

96-well microplates

-

Test compounds and reference drug (Rifampicin)

Procedure:

-

Prepare a stock solution of the test compounds and the reference drug in dimethyl sulfoxide (DMSO).

-

Dispense the supplemented Middlebrook 7H9 broth into the wells of a 96-well microplate.

-

Perform serial twofold dilutions of the test compounds and the reference drug in the microplate.

-

Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0.

-

Dilute the bacterial suspension in the broth and add it to each well of the microplate, resulting in a final cell concentration of approximately 1 x 10⁵ CFU/mL.

-

Include control wells containing only broth (sterility control) and wells with bacteria and no drug (growth control).

-

Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

After the incubation period, add the Alamar Blue reagent to each well.

-

Re-incubate the plates for 24 hours.

-

A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

In Silico Studies: Reverse Docking and Molecular Dynamics

To elucidate the potential mechanism of action, in silico studies involving reverse docking and molecular dynamics simulations are performed.

Reverse Docking Protocol:

-

Ligand Preparation: The 3D structure of the most active mandelic acid derivative is generated and optimized using a suitable software package (e.g., ChemDraw, Avogadro).

-

Target Protein Library: A library of potential protein targets from M. tuberculosis is compiled. These targets are typically essential enzymes involved in key metabolic pathways.

-

Docking Simulation: A reverse docking program (e.g., AutoDock Vina, GOLD) is used to dock the ligand against the library of protein targets. The software calculates the binding affinity (e.g., in kcal/mol) for each ligand-protein interaction.

-

Hit Identification: Proteins that show the highest binding affinities with the ligand are identified as potential targets.

Molecular Dynamics Simulation Protocol:

-

System Preparation: The top-ranked protein-ligand complexes from the reverse docking study are selected. The complexes are solvated in a water box with appropriate ions to neutralize the system.

-

Simulation Engine: A molecular dynamics simulation engine (e.g., GROMACS, AMBER) is used to run the simulations.

-

Force Field: An appropriate force field (e.g., CHARMM, AMBER) is applied to describe the interactions between atoms.

-

Simulation Run: The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase. Finally, a production run of several nanoseconds is performed.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) calculations.

Mandatory Visualizations

General Workflow for Synthesis and Evaluation of Mandelic Acid Derivatives

References

A Technical Guide to the Preliminary Screening of Spirothiazolidinone Libraries

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the preliminary screening of spirothiazolidinone libraries, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties, efficient screening methodologies are crucial for identifying lead compounds for further drug development. This document outlines the core components of a typical preliminary screening cascade, including data presentation from representative studies, detailed experimental protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: High-Throughput Screening Outcomes

The preliminary screening of a spirothiazolidinone library typically involves evaluating the compounds against a panel of cancer cell lines and microbial strains to identify initial hits. The data is often presented in tabular format to facilitate comparison of the compounds' potency and spectrum of activity.

Anticancer Activity

The anticancer activity of spirothiazolidinone derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While a comprehensive single table from a large library screen is proprietary, the following table collates representative data from different studies to illustrate typical findings.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| IIa | Leukemia (RPMI-8226) | 1.61 | [1] |

| IIa | Leukemia (SR) | 1.11 | [1] |

| IIb | Leukemia (RPMI-8226) | > 100 | [1] |

| IIb | Leukemia (SR) | > 100 | [1] |

| 6a | Breast (MDA-MB-231) | 7.6 | [2] |

| 6a | Breast (MCF-7) | 8.4 | [2] |

| 7 | Leukemia (RPMI-8226) | 1.61 | [2] |

| 7 | Leukemia (SR) | 1.11 | [2] |

| 13a | Colorectal (HCT116) | 0.05 (mM/ml) | [2] |

| 13b | Colorectal (HCT116) | 0.12 (mM/ml) | [2] |

| Compound 1 | Renal (RXF393) | 7.01 ± 0.39 | [3] |

| Compound 1 | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [3] |

| Compound 1 | Colon (HT29) | 24.3 ± 1.29 | [3] |

Note: The presented data is a compilation from multiple sources and not from a single library screening campaign.

Antimicrobial Activity

The antimicrobial potential of spirothiazolidinone libraries is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |

| 16 | 39 | 42 | 45 | 51 | 48 | [4] |

| 17 | 41 | 44 | 48 | 54 | 50 | [4] |

| 18 | 40 | 43 | 46 | 52 | 49 | [4] |

| 19 | 39 | 41 | 44 | 50 | 47 | [4] |

| 20 | 58 | 61 | 64 | 67 | 65 | [4] |

| 21 | 56 | 59 | 62 | 65 | 63 | [4] |

| 22 | 57 | 60 | 63 | 66 | 64 | [4] |

| 23 | 55 | 58 | 61 | 64 | 62 | [4] |

| Ampicillin (Ref.) | 70 | 73 | 75 | 81 | 78 | [4] |

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of screening results. Below are methodologies for key experiments typically employed in the preliminary screening of spirothiazolidinone libraries.

High-Throughput Screening (HTS) for Cytotoxicity (Resazurin Assay)

This assay measures cell viability by quantifying the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.

1. Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well black, clear-bottom microplate.

-

Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Addition:

-

Prepare a stock solution of each spirothiazolidinone compound from the library in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Create a series of dilutions of the stock solutions in cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

-

Incubate the plates for 48-72 hours.

3. Resazurin Addition and Incubation:

-

Prepare a 0.15 mg/mL solution of resazurin in phosphate-buffered saline (PBS) and filter-sterilize.

-

Add 20 µL of the resazurin solution to each well.

-

Incubate the plates for 2-4 hours at 37°C, protected from light.

4. Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value for each active compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

1. Preparation of Microbial Inoculum:

-

Streak the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains on appropriate agar plates and incubate overnight at 37°C (for bacteria) or 30°C (for fungi).

-

Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate the broth culture until it reaches the logarithmic phase of growth.

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay wells.

2. Compound Preparation and Serial Dilution:

-

Dissolve the spirothiazolidinone compounds in DMSO to a stock concentration of 1 mg/mL.

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock compound solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent well.

3. Inoculation and Incubation:

-

Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

-

Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator like resazurin can be added to aid in the determination of viability.

Caspase-3/7 Activity Assay (Apoptosis Assessment)

This assay is a follow-up for cytotoxic hits to determine if they induce apoptosis by measuring the activity of executioner caspases.

1. Cell Treatment:

-

Seed and treat cells with the spirothiazolidinone compounds at their IC50 concentrations as described in the cytotoxicity assay protocol. Include a positive control for apoptosis (e.g., staurosporine).

2. Caspase-Glo® 3/7 Reagent Preparation and Addition:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

After the desired treatment period (e.g., 24 hours), remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

3. Incubation and Luminescence Reading:

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a microplate reader.

4. Data Analysis:

-

Compare the luminescence signal of the compound-treated wells to that of the vehicle-treated control wells to determine the fold-increase in caspase-3/7 activity.

Mandatory Visualizations

Diagrams are provided to illustrate key workflows and biological pathways relevant to the screening of spirothiazolidinone libraries.

Caption: High-throughput screening workflow for a spirothiazolidinone library.

Caption: Intrinsic apoptosis pathway induced by spirothiazolidinones.[5][6][7]

References

- 1. galaxypub.co [galaxypub.co]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile synthesis and anticancer activity evaluation of spiro[thiazolidinone-isatin] conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of MmpL3 in Mycobacterium tuberculosis: A Technical Guide for Researchers

An In-depth Examination of a Key Drug Target

Mycobacterial membrane protein Large 3 (MmpL3) stands as an essential and highly vulnerable target in the fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This inner membrane transporter plays a critical role in the biogenesis of the unique and protective mycobacterial cell wall, making it a focal point for novel drug discovery efforts. This technical guide provides a comprehensive overview of the structure, function, and inhibition of MmpL3, tailored for researchers, scientists, and drug development professionals.

Core Function: The Mycolic Acid Shuttle

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary and essential function is the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[3][4][5] Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial outer membrane, contributing to its low permeability and resistance to many antibiotics.[4]

Depletion of MmpL3 in M. smegmatis and Mtb leads to the accumulation of TMM in the cytoplasm and a reduction in trehalose dimycolate (TDM) and mycolated arabinogalactan, ultimately arresting cell division and causing rapid cell death.[3][6] This essentiality for both replication and viability, including during infection, underscores its attractiveness as a drug target.[7] The transport process is dependent on the proton motive force (PMF), with MmpL3 functioning as a proton-TMM antiporter.[3][4]

Structural Architecture of MmpL3

The structure of MmpL3 has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing key features of its transport mechanism.[8][9][10]

-

Overall Structure: MmpL3 consists of 12 transmembrane helices (TMHs) that span the inner membrane, and two large periplasmic domains (PD1 and PD2).[1][11] It also possesses a cytoplasmic C-terminal domain.[1]

-

Oligomeric State: While many RND transporters function as trimers, studies on MmpL3 have shown both monomeric and dimeric forms, with the functional unit still under investigation.[11][12] Some studies suggest a homotrimeric functional unit.[8][13]

-

Proton Relay Network: A critical feature for its function as a proton-driven transporter is the presence of conserved aspartate and tyrosine residues within the transmembrane domain (TMDs 4 and 10) that form a proton translocation channel.[1]

-

Substrate Binding and Transport: TMM is thought to be flipped from the inner to the outer leaflet of the cytoplasmic membrane and then transported through a channel-like cavity within MmpL3 to the periplasm.[4][11] The periplasmic domains are hypothesized to play a role in handing off TMM to chaperone proteins for further transport to the outer membrane.[1] MmpL3 has also been shown to bind other lipids, such as phosphatidylethanolamine (PE), suggesting a broader role in lipid transport.[11][14]

MmpL3 as a Promising Drug Target

The essential nature of MmpL3 has made it a prime target for the development of new anti-tubercular agents. A diverse range of small molecule inhibitors have been identified that target MmpL3, many of which show potent activity against drug-sensitive and drug-resistant Mtb strains.[15][16][17]

Classes of MmpL3 Inhibitors

Several distinct chemical scaffolds have been shown to inhibit MmpL3, including:

-

Adamantyl ureas (e.g., AU1235)[3]

-

Ethylenediamines (e.g., SQ109)[3]

-

Indolecarboxamides [19]

-

Tetrahydropyrazolopyrimidines [20]

Mechanism of Inhibition

MmpL3 inhibitors are thought to act by two primary mechanisms:

-

Direct Binding and Blockade: Many inhibitors are proposed to bind within the proton translocation channel of MmpL3, thereby physically obstructing the movement of protons and halting the transport of TMM.[13][20]

-

Dissipation of Proton Motive Force: Some inhibitors, like SQ109, have been shown to dissipate the transmembrane electrochemical proton gradient, which indirectly inhibits the function of PMF-dependent transporters like MmpL3.[20][21]

Data Presentation: Quantitative Analysis of MmpL3 Inhibitors

The following tables summarize key quantitative data for various MmpL3 inhibitors, providing a basis for comparison and further drug development efforts.

Table 1: Binding Affinities of Ligands to MmpL3

| Compound | Target Organism | KD (μM) | Reference |

| TMM | M. smegmatis | 3.7 ± 1.3 | [8] |

| Phosphatidylethanolamine (PE) | M. smegmatis | 19.5 ± 6.3 | [8] |

| AU1235 | M. smegmatis | 0.29 | [8] |

| ICA38 | M. smegmatis | 0.16 | [8] |

| SQ109 | M. smegmatis | 1.65 | [8] |

| Rimonabant | M. smegmatis | 29 | [8] |

| AU1235 | M. tuberculosis | 0.1322 | [22] |

| BM212 | M. tuberculosis | 1.2844 | [22] |

| SQ109 | M. tuberculosis | 1.2122 | [22] |

| THPP1 | M. tuberculosis | 2.6307 | [22] |

| BM212 | M. smegmatis | 65.5 ± 17.9 | [16] |

Table 2: Minimum Inhibitory Concentrations (MIC) of MmpL3 Inhibitors

| Compound | Target Organism | MIC (μM) | Reference |

| SQ109 | M. tuberculosis H37Rv | >500 | [1] |

| BM212 | M. tuberculosis H37Rv | 16 | [1] |

| THPP1 | M. tuberculosis H37Rv | 2 | [1] |

| NITD-304 | M. tuberculosis H37Rv | 0.25 | [1] |

| NITD-349 | M. tuberculosis H37Rv | 0.125 | [1] |

| IC4 | M. tuberculosis H37Rv | 0.06 | [1] |

| IC21 | M. tuberculosis H37Rv | 0.06 | [1] |

| IC52 | M. tuberculosis H37Rv | 1 | [1] |

| PC88 | M. tuberculosis H37Rv | 4 | [1] |

| MSU-43085 | M. abscessus | 2.9 | [13] |

| MSU-43085 | M. avium complex | 23 | [13] |

| Compound 5 (indole) | M. abscessus | 19 | [3] |

| Compound 5 (indole) | M. avium | 2 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MmpL3 function and inhibition.

MmpL3 Protein Expression and Purification

Objective: To obtain purified MmpL3 for structural and functional studies.

Protocol (adapted from[5][20]):

-

Expression:

-

Clone the full-length mmpL3 gene from M. smegmatis or M. tuberculosis into an E. coli expression vector (e.g., pET).

-

Transform the plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)ΔacrB).

-

Grow cultures in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue incubation at a lower temperature (e.g., 18-20°C) overnight.

-

-

Cell Lysis and Membrane Preparation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors).

-

Lyse the cells using a French press or sonication.

-

Remove cell debris by low-speed centrifugation.

-

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour).

-

-

Solubilization:

-

Resuspend the membrane pellet in a solubilization buffer containing a detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG)).

-

Incubate with gentle agitation for 1-2 hours at 4°C.

-

Remove insoluble material by ultracentrifugation.

-

-

Purification:

-

Perform immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin if the protein has a His-tag.

-

Wash the column extensively with a buffer containing a low concentration of imidazole.

-

Elute MmpL3 with a high concentration of imidazole.

-

Further purify the protein by size-exclusion chromatography (SEC) to remove aggregates and obtain a homogenous sample.

-

Spheroplast-Based TMM Flippase Assay

Objective: To monitor the translocation (flipping) of TMM across the inner membrane.

Protocol (adapted from[3][15][16]):

-

Spheroplast Preparation:

-

Grow M. smegmatis to mid-log phase.

-

Treat the cells with glycine and lysozyme in a hypertonic buffer (e.g., containing sucrose and magnesium) to remove the cell wall.

-

-

Metabolic Labeling:

-

Incubate the spheroplasts with a labeled precursor, such as 14C-acetate or 6-azido-trehalose, to allow for the synthesis of labeled TMM.

-

-

Inhibitor Treatment:

-

Pre-incubate a subset of spheroplasts with the MmpL3 inhibitor being tested or a vehicle control (e.g., DMSO).

-

-

Detection of Flipped TMM:

-

Method A (Enzymatic Accessibility): Treat the spheroplasts with an externally added enzyme (e.g., LysB) that can only access and degrade TMM on the outer leaflet of the inner membrane.

-

Method B (Click Chemistry): If using 6-azido-trehalose, react the spheroplasts with a membrane-impermeable alkyne-biotin probe. Biotinylated TMM can then be detected.

-

-

Analysis:

-

Extract the lipids from the spheroplasts.

-

Separate the lipids by thin-layer chromatography (TLC).

-

Visualize and quantify the labeled TMM using autoradiography or streptavidin blotting. A decrease in accessible (flipped) labeled TMM in the presence of an inhibitor indicates inhibition of MmpL3 flippase activity.

-

In Vitro Proton Transport Assay

Objective: To directly measure the proton translocation activity of purified MmpL3.

Protocol (adapted from[1][23]):

-

Proteoliposome Reconstitution:

-

Reconstitute purified MmpL3 into liposomes containing a pH-sensitive fluorescent probe (e.g., pyranine).

-

-

Establishment of a pH Gradient:

-

Create a pH gradient across the liposome membrane by diluting the proteoliposomes into a buffer with a different pH.

-

-

Fluorescence Measurement:

-

Monitor the change in fluorescence of the entrapped probe over time. A change in fluorescence indicates the movement of protons across the membrane.

-

-

Inhibitor Analysis:

-

Perform the assay in the presence and absence of MmpL3 inhibitors to determine their effect on proton transport.

-

Visualizing MmpL3 Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of MmpL3 biology and its investigation.

MmpL3-Mediated TMM Transport Pathway

Caption: MmpL3 facilitates the proton-motive-force-dependent transport of TMM.

Experimental Workflow for MmpL3 Inhibitor Validation

Caption: A multi-step workflow for the validation of novel MmpL3 inhibitors.

Logical Relationship of MmpL3 Interacting Partners

Caption: MmpL3 interacts with proteins involved in TMM transport and cell division.

Conclusion

MmpL3 represents a cornerstone in the physiology of Mycobacterium tuberculosis, with its essential role in cell wall biosynthesis making it an exceptionally promising target for novel therapeutics. A deep understanding of its structure, mechanism of action, and the ways in which it can be inhibited is crucial for the development of new drugs to combat tuberculosis. This guide provides a foundational resource for researchers dedicated to this critical area of study, offering a synthesis of current knowledge and practical experimental approaches to further unravel the complexities of this vital mycobacterial transporter.

References

- 1. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections | MDPI [mdpi.com]

- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]

- 5. Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting MmpL3 for anti-tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 10. Construction of conditional knockdown mutants in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The MmpL3 interactome reveals a complex crosstalk between cell envelope biosynthesis and cell elongation and division in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MmpL3 is a lipid transporter that binds trehalose monomycolate and phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MmpL3, Wag31 and PlrA are involved in coordinating polar growth with peptidoglycan metabolism and nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DOT Language | Graphviz [graphviz.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. portlandpress.com [portlandpress.com]

- 23. Research Portal [researchworks.creighton.edu]

Initial Characterization of Tuberculosis Inhibitor 4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive summary of the initial characterization of Tuberculosis Inhibitor 4, a novel antitubercular agent. Also referred to as compound 16 in its primary study, this molecule is a mandelic acid-based spirothiazolidinone that has demonstrated significant inhibitory activity against Mycobacterium tuberculosis. This document collates the available in vitro activity data, outlines the experimental methodologies employed in its initial assessment, and presents its proposed mechanism of action based on computational studies. The information is intended to serve as a foundational resource for researchers engaged in the discovery and development of new anti-tuberculosis therapies.

Core Compound Data

This compound (compound 16) is a synthetic small molecule belonging to the spirothiazolidinone class of heterocyclic compounds, incorporating a mandelic acid moiety. Its chemical structure has been confirmed by single-crystal X-ray analysis.

Table 1: In Vitro Activity of this compound

| Compound Name | Target Organism | Assay Type | Result | Concentration |

| This compound (compound 16) | Mycobacterium tuberculosis H37Rv | Growth Inhibition | 98% Inhibition[1] | < 6.25 µg/mL[1] |

Note: The precise Minimum Inhibitory Concentration (MIC) value has not been made publicly available beyond the screening result of >98% inhibition at the tested concentration.

Experimental Protocols

The following sections describe the general methodologies understood to have been used in the initial characterization of this compound, based on the available literature. Specific instrument parameters, reagent concentrations, and incubation times are detailed in the primary research publication.

Chemical Synthesis

This compound is part of a series of novel spirothiazolidinone derivatives. The general synthesis protocol involves a multi-step reaction:

-

Hydrazide Formation: Reaction of a mandelic acid ester with hydrazine hydrate to form the corresponding hydrazide.

-

Schiff Base Condensation: Condensation of the mandelic acid hydrazide with a cyclic ketone to form a hydrazone (Schiff base).

-

Cyclization: A one-pot reaction of the resulting hydrazone with a mercaptoalkanoic acid (such as mercaptoacetic acid) to yield the final spirothiazolidinone structure.

In Vitro Antitubercular Activity Assay

The antimycobacterial activity of this compound was evaluated against the virulent Mycobacterium tuberculosis H37Rv strain. While the specific assay is not detailed in publicly available abstracts, a common method for such screening is the Microplate Alamar Blue Assay (MABA).

General MABA Protocol:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth, and the turbidity is adjusted to a McFarland standard.

-

Compound Dilution: The test compound is serially diluted in a 96-well microplate.

-

Inoculation: The bacterial suspension is added to each well containing the diluted compound. Control wells (no drug) are included.

-

Incubation: The microplate is incubated at 37°C for a period of 5-7 days.

-

Alamar Blue Addition: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.

-

Secondary Incubation: The plate is re-incubated for 24 hours.

-

Data Analysis: A color change from blue (no growth) to pink (growth) is observed. The lowest concentration of the compound that prevents this color change is recorded as the Minimum Inhibitory Concentration (MIC). The reported "98% inhibition" suggests a quantitative readout, possibly via spectrophotometry, was used to determine the extent of growth inhibition relative to controls.[1]

Computational Studies: Reverse Docking and Molecular Dynamics

To elucidate the potential mechanism of action, in silico studies were performed. These computational methods are used to predict the binding affinity and stability of a ligand (this compound) against a panel of known protein targets in M. tuberculosis.

-

Target Selection: A panel of ten putative drug targets within M. tuberculosis was selected.

-

Reverse Docking: The three-dimensional structure of this compound was docked into the active sites of the selected protein targets. This process calculates the probable binding poses and scores them based on factors like binding energy.

-